4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.:
Cat. No.: VC13435277
Molecular Formula: C18H22Cl2N2O4
Molecular Weight: 401.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22Cl2N2O4 |
|---|---|
| Molecular Weight | 401.3 g/mol |
| IUPAC Name | 4-(3,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H22Cl2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)12-3-4-13(19)14(20)10-12/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25) |
| Standard InChI Key | JGPJHWXOMLVFFH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 4-(3,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, precisely describes its architecture:
-
A spiro[4.5]decane core fuses a six-membered oxa-diaza ring (1-oxa-4,8-diazaspiro) with a five-membered carbocycle.
-
Substituents include a 3,4-dichlorobenzoyl group at position 4 and a propyl chain at position 8.
-
The carboxylic acid moiety at position 3 enhances polarity and potential for salt formation or hydrogen bonding.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂Cl₂N₂O₄ | |
| Molecular Weight | 401.3 g/mol | |
| IUPAC Name | 4-(3,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| InChI Key | JGPJHWXOMLVFFH-UHFFFAOYSA-N |
Three-Dimensional Conformation and Stereochemistry
The spirocyclic system imposes significant conformational constraints. Molecular modeling of analogous compounds (e.g., 8-ethyl variants) reveals that the oxa-diaza ring adopts a chair-like conformation, while the fused cyclohexane ring may exhibit boat or twist-boat configurations depending on substituent bulk . The 3,4-dichlorobenzoyl group, being planar and electron-deficient due to chlorine atoms, likely engages in π-π stacking or hydrophobic interactions in biological targets. The propyl chain at position 8 extends into solvent-exposed regions, potentially modulating solubility or membrane permeability.
Synthetic Pathways and Derivative Design
Hypothesized Synthesis Route
While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach:
-
Spirocycle Formation: Cyclocondensation of a diamine (e.g., 1,5-diaminopentane) with a keto-acid derivative to form the 1-oxa-4,8-diazaspiro[4.5]decane core .
-
N-Alkylation: Introduction of the propyl group via alkylation of the secondary amine at position 8 using propyl bromide or similar reagents .
-
Benzoylation: Acylation of the remaining amine at position 4 with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.
-
Carboxylic Acid Functionalization: Retention or late-stage introduction of the carboxylic acid group, possibly through hydrolysis of a methyl ester precursor.
Structural Modifications and SAR Trends
Comparative analysis with analogs (e.g., 8-ethyl and 4-nitrobenzoyl derivatives) reveals structure-activity relationship (SAR) insights:
-
Halogenation: Chlorine atoms at the 3,4 positions on the benzoyl group enhance electrophilicity and receptor binding affinity compared to nitro or methyl substituents .
-
Alkyl Chain Length: Propyl chains at position 8 improve metabolic stability over shorter ethyl groups, as evidenced by reduced CYP450-mediated oxidation in related compounds .
-
Spirocyclic Rigidity: The spiro architecture restricts rotational freedom, potentially favoring entropically driven binding to target proteins .
Physicochemical and Computational Properties
Key Computed Descriptors
Using tools like PubChem’s computational algorithms, the following properties were derived for analogous structures :
| Property | Value | Relevance |
|---|---|---|
| XLogP3-AA | ~2.1 (estimated) | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 (carboxylic acid) | Solubility and protein binding |
| Hydrogen Bond Acceptors | 6 | Polar surface area = ~110 Ų |
| Rotatable Bonds | 4 | Conformational flexibility |
The carboxylic acid group contributes to a calculated pKa of ~4.5, suggesting ionization at physiological pH and implications for bioavailability.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H NMR: Expected signals include a triplet for the propyl chain’s terminal CH₃ (δ 0.8–1.0 ppm), multiplets for spirocyclic protons (δ 1.5–3.5 ppm), and aromatic protons from the dichlorobenzoyl group (δ 7.2–7.8 ppm).
-
¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–175 ppm, while quaternary spiro carbons appear near δ 60–70 ppm.
-
-
Mass Spectrometry:
-
High-resolution ESI-MS would show a molecular ion peak at m/z 401.1 ([M+H]⁺), with characteristic fragments from loss of CO₂ (m/z 357.1) and cleavage of the benzoyl group (m/z 154.9 for C₆H₃Cl₂O⁺).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume